Sodium Quinoline-8-sulfonate
Overview
Description
Sodium Quinoline-8-sulfonate is a chemical compound with the molecular formula C₉H₆NNaO₃S and a molecular weight of 231.20 g/mol . It is a sodium salt derivative of quinoline-8-sulfonic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Quinoline-8-sulfonate typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as microwave-assisted synthesis, which offers faster reaction times and higher yields . Additionally, the use of recyclable catalysts and solvent-free conditions are explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Sodium Quinoline-8-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-sulfonic acid.
Reduction: Reduction reactions can convert it back to quinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Sodium Quinoline-8-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium Quinoline-8-sulfonate involves its ability to interact with various molecular targets. It can chelate metal ions, which is crucial for its role as a fluorescent probe . In biological systems, it may inhibit enzyme activities by binding to active sites or altering protein structures . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- Quinoline-8-sulfonic acid
- 8-Hydroxyquinoline
- Quinoline-8-carboxylic acid
Comparison: Sodium Quinoline-8-sulfonate is unique due to its sodium salt form, which enhances its solubility in water compared to its parent compound, quinoline-8-sulfonic acid . This property makes it more suitable for applications in aqueous environments. Additionally, its ability to chelate metal ions and its fluorescent properties distinguish it from other quinoline derivatives .
Biological Activity
Sodium quinoline-8-sulfonate (SQS) is a compound derived from quinoline, a bicyclic organic compound known for its diverse biological activities. This article explores the biological activity of SQS, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Overview of this compound
This compound is a sulfonated derivative of quinoline, which is characterized by a quinoline ring substituted with a sulfonate group at the 8-position. This modification enhances its solubility in water and may influence its biological interactions.
2. Anticancer Activity
Recent studies have shown that SQS exhibits significant anticancer properties. In vitro experiments have demonstrated that SQS can inhibit the proliferation of various cancer cell lines, including:
- A549 (lung cancer)
- MDA-MB-231 (triple-negative breast cancer)
- U87-MG (glioblastoma)
The cytotoxic effects were assessed using the WST-1 assay, revealing that SQS significantly reduced cell viability in these lines at concentrations ranging from 0.1 µg/mL to 200 µg/mL. The mechanism behind this activity appears to involve modulation of key metabolic pathways, particularly through interaction with pyruvate kinase M2 (PKM2), a crucial enzyme in cancer metabolism .
3.1 Interaction with PKM2
SQS has been identified as a potent modulator of PKM2, leading to altered energy metabolism in cancer cells. By inhibiting PKM2 activity, SQS effectively reduces glycolytic flux and promotes apoptosis in cancer cells .
3.2 Induction of Apoptosis
Studies on A549 cells treated with SQS revealed DNA fragmentation indicative of apoptosis. Additionally, changes in the expression levels of BCL-2 and BAX genes were observed, suggesting that SQS may trigger apoptotic pathways by modulating these critical regulators .
4. Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism includes inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolones .
5. Comparison of Biological Activities
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | PKM2 modulation, apoptosis induction |
Quinidine | Moderate | Low | Anti-arrhythmic |
Quinine | High | High | Antimalarial, anti-inflammatory |
Fluoroquinolones | Moderate | High | DNA gyrase/topoisomerase inhibition |
6. Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Cancer Cell Lines : A study demonstrated that SQS significantly inhibited the growth of A549 lung cancer cells by inducing apoptosis through PKM2 modulation .
- Antimicrobial Testing : In another study, SQS showed promising results against various bacterial strains, suggesting its potential as an antibacterial agent .
7. Conclusion
This compound is a compound with significant biological activity, particularly in anticancer and antimicrobial domains. Its ability to modulate key metabolic pathways and induce apoptosis makes it a candidate for further research in cancer therapy. Additionally, its antimicrobial properties warrant exploration for potential applications in treating bacterial infections.
Future research should focus on elucidating the detailed mechanisms by which SQS exerts its effects and exploring its efficacy in vivo to establish its therapeutic potential fully.
Properties
IUPAC Name |
sodium;quinoline-8-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFBDVHKAFARZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635443 | |
Record name | Sodium quinoline-8-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70086-60-1 | |
Record name | Sodium quinoline-8-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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